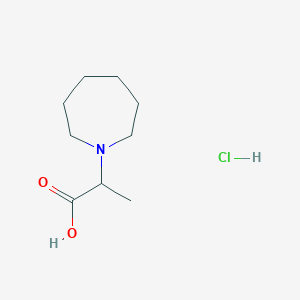

8-aminocubane-1-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Specific information about the chemical reactions involving 8-aminocubane-1-carboxylic acid hydrochloride is not available in the search results. It’s likely that this compound participates in various reactions, given its role as an organic building block.Applications De Recherche Scientifique

Conformational Analysis and Peptide Design

The research on trishomocubane amino acid dipeptide, closely related to the cubane family, highlights its promising conformational characteristics for peptide design. The study demonstrates the potential of trishomocubane as a constrained α-amino acid residue to adopt specific structural motifs like helical and β-turns, which are crucial in the development of peptides and protein surrogates. This opens up possibilities for utilizing similar cubane-based structures, such as 8-aminocubane-1-carboxylic acid hydrochloride, in the design of novel peptides with predetermined conformational properties, thereby enhancing their biological functionality and stability (Krishna. Bisetty, Penny U. Govender, H. Kruger, 2006).

Surface Chemistry and Bioconjugation

A study exploring the electrochemical investigation of carbodiimide coupling on a carboxylic acid-functionalized surface provides insights into bioconjugation techniques. By using aminoferrocene as an indicator, this research outlines an efficient method for attaching bioactive molecules to surfaces, which could be applied to 8-aminocubane-1-carboxylic acid hydrochloride for creating biosensors or bioactive surfaces. This method's ability to determine optimal conditions for surface bioconjugation is crucial for developing advanced materials in biosensing and surface chemistry applications (Marsilea A. Booth, Karthik Kannappan, A. Hosseini, A. Partridge, 2015).

Synthetic Chemistry and Drug Design

The synthesis of novel compounds featuring the cubane structure, such as the (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, showcases the utility of cubane and its derivatives in medicinal chemistry. This study exemplifies the potential of cubane derivatives in the synthesis of compounds with specific biological activities, suggesting the utility of 8-aminocubane-1-carboxylic acid hydrochloride in developing new therapeutic agents (Zhengjun Xia, Zaixin Chen, Shuitao Yu, 2013).

Mécanisme D'action

The mechanism of action of 8-aminocubane-1-carboxylic acid hydrochloride is not specified in the search results. Its applications in various fields of research and industry suggest that it may have diverse mechanisms of action depending on the context.

Safety and Hazards

Propriétés

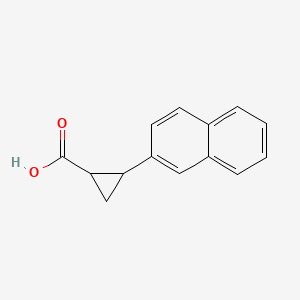

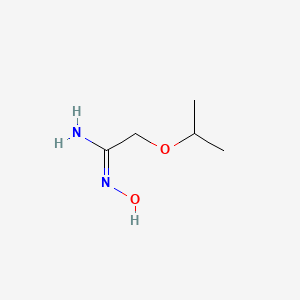

IUPAC Name |

4-aminocubane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12;/h1-6H,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSHIUIYOQMWFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminocubane-1-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6144314.png)

![2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide](/img/structure/B6144337.png)

![5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6144355.png)

![2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B6144374.png)

![2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride](/img/structure/B6144384.png)

![3-ethyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B6144401.png)